molecular formula C21H24ClFN2O4S B1210892 Methanesulfonamide, N-(4-((1-(2-(4-fluorophenyl)-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride CAS No. 136861-96-6

Methanesulfonamide, N-(4-((1-(2-(4-fluorophenyl)-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride

Cat. No.: B1210892
CAS No.: 136861-96-6
M. Wt: 454.9 g/mol
InChI Key: YVIOSUWCZDHHEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDL-28133A involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the piperidine ring and the subsequent attachment of the fluorophenyl and methanesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of MDL-28133A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

MDL-28133A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of MDL-28133A include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from the reactions of MDL-28133A depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

MDL-28133A has a wide range of applications in scientific research, including:

Mechanism of Action

MDL-28133A exerts its effects by binding to the 5-HT2 receptor, a G-protein coupled receptor for serotonin (5-hydroxytryptamine). This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways involve the activation of phospholipase C and the release of calcium ions from intracellular stores, ultimately affecting neural activity, perception, cognition, and mood .

Comparison with Similar Compounds

Similar Compounds

MDL-28133A is similar to other 5-HT2 receptor antagonists, such as:

Uniqueness

What sets MDL-28133A apart from these similar compounds is its specific binding affinity and selectivity for the 5-HT2 receptor. This unique property makes it a valuable tool in research focused on understanding the precise role of the 5-HT2 receptor in various physiological and pathological processes .

Properties

CAS No.

136861-96-6

Molecular Formula

C21H24ClFN2O4S

Molecular Weight

454.9 g/mol

IUPAC Name

N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C21H23FN2O4S.ClH/c1-29(27,28)23-19-8-4-16(5-9-19)21(26)17-10-12-24(13-11-17)14-20(25)15-2-6-18(22)7-3-15;/h2-9,17,23H,10-14H2,1H3;1H

InChI Key

YVIOSUWCZDHHEI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)F.Cl

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)F.Cl

136861-96-6

Synonyms

1-(4-fluorophenyl)-2-(4-((4-methanosulfonamidophenyl)carbonyl)-1-piperidinyl)ethanone hydrochloride
MDL 28133A
MDL-28,133A

Origin of Product

United States

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